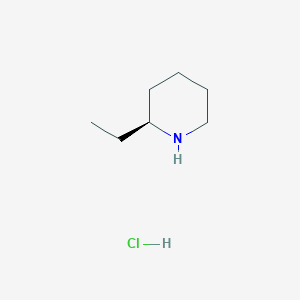

(S)-2-Ethylpiperidine hydrochloride

Description

BenchChem offers high-quality (S)-2-Ethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Ethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-ethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-7-5-3-4-6-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEDNVOKYCDBFD-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Ethylpiperidine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties and Handling of (S)-2-Ethylpiperidine Hydrochloride[1][2]

Part 1: Executive Technical Summary

(S)-2-Ethylpiperidine hydrochloride (CAS: 558479-16-6 ) is a high-value chiral building block belonging to the piperidine class of heterocycles.[1][2][3] Structurally, it is the ethyl homolog of (S)-Coniine (2-propylpiperidine) and (S)-Pipecoline (2-methylpiperidine).[1][2] Its primary utility lies in asymmetric synthesis, particularly in the development of local anesthetics (analogs of ropivacaine and levobupivacaine) and urea-based kinase inhibitors.[1][2]

Unlike its free base counterpart (CAS: 34272-40-7), which is a volatile and air-sensitive liquid, the hydrochloride salt offers superior stability, non-volatility, and ease of handling for solid-phase dosing.[1][2] This guide details the physicochemical profile, resolution methodologies, and critical handling protocols required to maintain the stereochemical integrity of this compound.

Part 2: Chemical Identity & Physical Properties

The following data aggregates experimental values and computed descriptors for the hydrochloride salt.

Table 1: Physicochemical Constants

| Property | Value / Description | Notes |

| Chemical Name | (S)-2-Ethylpiperidine hydrochloride | |

| CAS Number | 558479-16-6 | Free Base CAS: 34272-40-7 |

| Molecular Formula | C₇H₁₅N[1][2][3][4][5][6][7][8][9] · HCl | |

| Molecular Weight | 149.66 g/mol | Free Base MW: 113.20 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Highly soluble in Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane, Et₂O) |

| Melting Point | 185–190 °C (Typical range for class) | Exact value varies by crystal habit/purity |

| Chirality | (S)-Enantiomer | Levorotatory (-) in most polar solvents |

| Acidity (pKa) | ~11.0 (Piperidine ring nitrogen) | Strong base in free form |

| Hygroscopicity | Moderate to High | Requires desiccated storage |

Critical Note on Optical Rotation: The specific rotation

of piperidine salts is highly sensitive to concentration, solvent pH, and temperature.[10] For (S)-2-ethylpiperidine HCl, literature values for the free base are often cited as negative (to in ethanol).[1][2] Always report rotation with precise solvent conditions (e.g., ).[2][10]

Part 3: Synthesis & Chiral Resolution Workflow

The most robust method for obtaining high-purity (S)-2-ethylpiperidine HCl is via the classical optical resolution of the racemic free base using tartaric acid derivatives.[1][2] This method is preferred over asymmetric hydrogenation for scale-up due to cost-efficiency.[1][2][10]

The Resolution Protocol

The separation relies on the formation of diastereomeric salts using (-)-Dibenzoyl-L-tartaric acid (L-DBTA) .[1][2]

-

Salt Formation: Racemic 2-ethylpiperidine is treated with L-DBTA in aqueous ethanol.[1][2][10]

-

Fractional Crystallization: The (S)-amine[1][2][10]·L-DBTA salt is less soluble and precipitates.[1][2][10]

-

Liberation: The salt is treated with NaOH to release the (S)-free base.[1][10]

-

Hydrochlorination: The purified base is treated with anhydrous HCl in diethyl ether or isopropanol to precipitate the target hydrochloride salt.[10]

Visual Workflow: Enantiomeric Resolution

Figure 1: Classical resolution workflow for isolating (S)-2-ethylpiperidine from racemic starting material.

Part 4: Analytical Characterization & Quality Control

To ensure the integrity of the chiral center, the following analytical battery is recommended.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (D₂O): Expect a multiplet at δ 3.0–3.4 ppm corresponding to the protons adjacent to the nitrogen (C2 and C6).[1][10] The ethyl group will appear as a triplet (CH₃) at δ 0.9 ppm and a multiplet (CH₂) at δ 1.3–1.5 ppm .[1][10]

-

Chiral Purity Determination: Standard NMR is insufficient for enantiomeric excess (ee) determination.[1][10] Use Mosher's Acid Chloride derivatization or Chiral HPLC .[10]

Chiral HPLC Method (Recommended)

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[10]

-

Detection: UV at 210 nm (weak absorbance) or Refractive Index (RI).[1][10]

-

Target: >98.5% ee for pharmaceutical applications.

Elemental Analysis

-

Confirm the presence of Chlorine (Cl) to verify stoichiometry (1:1 HCl salt).[1][10]

-

Theoretical: C (56.18%), H (10.78%), N (9.36%), Cl (23.69%).[1][2]

Part 5: Handling, Stability, and Safety

Safety Profile (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat.[10] Handle in a fume hood to avoid inhalation of dust.[10]

Storage & Stability

-

Hygroscopicity: The HCl salt is hygroscopic.[10][12] Exposure to ambient moisture will lead to "clumping" and potential hydrolysis or weight errors during dosing.[10]

-

Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Shelf Life: 24 months if stored in a tightly sealed, desiccated container.[10]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from .[1][10]

-

Sigma-Aldrich. Product Specification: (S)-2-Ethylpiperidine hydrochloride (CAS 558479-16-6).[1][2][3][10] Retrieved from .[1][2][10]

-

Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis.[10] Elsevier Science.[10] (General reference for tartaric acid resolution of amines).

-

Accela ChemBio. Safety Data Sheet: (S)-2-Ethylpiperidine Hydrochloride. Retrieved from .[1][10]

-

Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[10] (Methodology for piperidine resolution).

Sources

- 1. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 558479-16-6,(S)-2-Ethylpiperidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 26103-78-6,Diethyl 2-Oxo-3-propylsuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. (S)-(+)-2-ethylpiperidine hydrochloride|558479-16-6 - MOLBASE Encyclopedia [m.molbase.com]

- 7. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. (S)-2-Ethylpiperidine | C7H15N | CID 5287472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 10. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jwpharmlab.com [jwpharmlab.com]

- 12. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

(S)-2-Ethylpiperidine hydrochloride molecular weight and formula

High-Purity Chiral Scaffolds in Drug Discovery[1][2]

Executive Summary

(S)-2-Ethylpiperidine hydrochloride (CAS: 558479-16-6) is a critical chiral building block utilized in the synthesis of stereochemically pure pharmaceutical intermediates.[1][2] As a homolog of the piperidine alkaloids (e.g., coniine) and a structural core for local anesthetics and GPCR ligands, its optical purity is paramount. This guide details the physicochemical properties, resolution-based synthesis, and analytical characterization of the (S)-enantiomer, emphasizing its role in developing safer, single-enantiomer therapeutics.[2]

Chemical Identity & Properties

The hydrochloride salt offers enhanced stability and solubility compared to the volatile and corrosive free base.

| Property | Specification |

| IUPAC Name | (2S)-2-Ethylpiperidine hydrochloride |

| Common Name | (S)-2-Ethylpiperidine HCl |

| CAS Number (Salt) | 558479-16-6 |

| CAS Number (Free Base) | 34272-40-7 |

| Molecular Formula | C₇H₁₅N[1][2][3][4] · HCl (C₇H₁₆ClN) |

| Molecular Weight | 149.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (S)-enantiomer (Levorotatory in specific solvents) |

| Solubility | Soluble in water, ethanol, methanol; insoluble in non-polar solvents |

Synthesis & Resolution Methodology

While asymmetric hydrogenation of pyridine derivatives is possible, the industrial standard for high optical purity (>99% ee) remains the classical resolution of the racemic mixture using chiral tartaric acid derivatives. This method is scalable and cost-effective.[2]

3.1. The Resolution Protocol

The separation relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral acid, typically (L)-(-)-Dibenzoyltartaric acid (L-DBTA) .[2]

Step-by-Step Workflow:

-

Salt Formation: Racemic 2-ethylpiperidine is dissolved in a polar solvent (e.g., ethanol or acetone/water mixture).[2] One equivalent of L-DBTA is added.[2]

-

Selective Crystallization: The mixture is heated to reflux and allowed to cool slowly. The (S)-amine[1][2]·L-DBTA diastereomeric salt, being less soluble, crystallizes out.[2] The (R)-amine salt remains in the mother liquor.[2]

-

Filtration & Recrystallization: The crystals are filtered. To achieve >99% ee, the salt is often recrystallized from ethanol.

-

Liberation of Free Base: The purified salt is treated with aqueous NaOH or KOH to liberate the (S)-2-ethylpiperidine free base, which is extracted into an organic solvent (e.g., dichloromethane).[2]

-

Hydrochlorination: The organic layer is dried, and HCl gas (or HCl in dioxane/ether) is introduced to precipitate the stable (S)-2-ethylpiperidine hydrochloride salt.[2]

3.2. Process Visualization

The following diagram illustrates the logic flow for isolating the (S)-enantiomer.

Caption: Workflow for the optical resolution of (S)-2-Ethylpiperidine using L-Dibenzoyltartaric acid.

Pharmaceutical Applications

The piperidine ring is a "privileged scaffold" in medicinal chemistry.[5][6] The (S)-2-ethyl substituent introduces specific steric bulk and chirality that influences receptor binding kinetics.[2]

4.1. Local Anesthetics & Ion Channel Blockers

(S)-2-Ethylpiperidine is a structural homolog of the key intermediates used for Ropivacaine (propyl) and Levobupivacaine (butyl).[2]

-

Mechanism: The "single enantiomer switch" reduces cardiotoxicity. The (S)-isomers of these anesthetics bind more selectively to the sodium channel without affecting cardiac potassium channels as potently as the (R)-isomers.[2]

-

Application: Researchers use the ethyl homolog to probe the steric limits of the hydrophobic binding pocket in voltage-gated sodium channels (Nav1.x).

4.2. Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2-alkylpiperidine motif mimics the structure of Coniine and Anabasine .

-

Research: (S)-2-Ethylpiperidine derivatives are synthesized to evaluate subtype selectivity (e.g., α4β2 vs. α7) for treating neurodegenerative diseases like Alzheimer's.[2] The ethyl group provides a variation in lipophilicity (LogP) compared to the methyl or propyl analogs.

4.3. Spirocyclic Scaffolds

Recent literature highlights the use of chiral 2-substituted piperidines in the synthesis of spirocyclic piperidines via kinetic resolution or lithiation/substitution sequences. These rigid structures are increasingly popular in designing GPCR antagonists (e.g., for pain or obesity) due to their defined 3D vectorization.

Analytical Characterization

Verifying the identity and purity of the salt is critical before use in synthesis.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Specific Rotation [α]²⁰D:

-

The value must be compared against a standard (typically negative for the free base in ethanol, but specific rotation can vary by solvent and concentration for the HCl salt).

-

Note: Enantiomeric excess (ee) should be confirmed via Chiral HPLC (e.g., Chiralcel OD-H column).[2]

-

Handling & Safety

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under an inert atmosphere (Nitrogen/Argon) to prevent "caking" and hydrolysis.

-

Corrosivity: While the salt is safer than the free base, it is still an irritant. The free base (liberated in situ) is corrosive and causes severe skin burns (Skin Corr. 1B).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2] Handle in a fume hood.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from [Link]

-

Google Patents. (2004).[2] Process for resolving racemic mixtures of piperidine derivatives (US20040039206A1).[7] Retrieved from

-

Frolov, N. A., & Vereshchagin, A. N. (2023).[2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

-

Accela ChemBio. (2023).[2][8] Product Information: (S)-2-Ethylpiperidine Hydrochloride (SY117400).[1][2] Retrieved from [Link]

Sources

- 1. 1034001-51-8,Chloro[(R)-(-)-2,2’-bis(di-p-tolylphosphino)-1,1’-binaphthyl](p-cymene)ruthenium(II) Chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 26103-78-6,Diethyl 2-Oxo-3-propylsuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. lookchem.com [lookchem.com]

- 4. (S)-2-Ethylpiperidine | C7H15N | CID 5287472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

(S)-2-Ethylpiperidine Hydrochloride: Safety, Handling, and Technical Protocol Guide

Part 1: Executive Technical Summary

(S)-2-Ethylpiperidine hydrochloride (CAS: 32479-73-5) is a critical chiral building block, most notably utilized in the asymmetric synthesis of local anesthetics such as ropivacaine and levobupivacaine . Unlike its free base counterpart—a volatile, flammable liquid—the hydrochloride salt is a solid, offering improved stability and ease of handling. However, this form introduces specific challenges regarding hygroscopicity , dust inhalation toxicity , and potential corrosivity upon contact with moisture.

This guide moves beyond generic safety data, providing a field-validated framework for the safe manipulation of this compound in high-purity research and scale-up environments.

Part 2: Physicochemical Profile & Hazard Identification

Understanding the phase transition from free base to salt is critical for safety planning. The salt form mitigates flammability risks but elevates inhalation and contact hazards due to the acidic nature of the hydrochloride moiety.

Comparative Properties Table

| Property | (S)-2-Ethylpiperidine (Free Base) | (S)-2-Ethylpiperidine Hydrochloride (Salt) | Operational Implication |

| Physical State | Liquid | Crystalline Solid | Salt requires dust control; Base requires vapor control. |

| Volatility | High (Boiling Point: ~143°C) | Negligible (Solid) | Inhalation risk shifts from vapor (base) to particulate (salt). |

| Flammability | Flammable (Flash Point < 60°C) | Combustible Solid | Salt eliminates Class 3 fire risk but introduces dust explosion potential. |

| Hygroscopicity | Low | High | Critical: Salt absorbs atmospheric moisture, altering stoichiometry and causing clumping. |

| Acidity (pH) | Alkaline (pKa ~11) | Acidic (in solution) | Salt solutions can cause severe eye/skin irritation or burns similar to dilute HCl. |

GHS Hazard Classification (Synthesized)

While specific SDS data for the chiral salt can be sparse, it shares the toxicological profile of the piperidine class. Treat with the following classifications:

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation) or Category 1B (Causes severe burns) depending on moisture content.

-

Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage).[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Expert Insight: Never assume the salt is benign. Upon contact with mucous membranes (eyes, lungs), the hydrolysis of the hydrochloride salt releases protons, locally lowering pH and causing rapid tissue damage.

Part 3: Strategic Handling & Engineering Controls

The "Dry-Chain" Protocol

Because (S)-2-Ethylpiperidine HCl is hygroscopic, moisture uptake is the primary cause of experimental failure (incorrect stoichiometry) and physical degradation.

-

Storage: Store in a desiccator or under an inert atmosphere (Argon/Nitrogen). Do not store in simple screw-cap vials for long periods; use parafilm seals or secondary containment with desiccant packs.

-

Weighing:

-

Small Scale (<1g): Weigh quickly in ambient air, but immediately reseal the source container.

-

Large Scale (>10g): Weigh inside a glove box or a glove bag purged with nitrogen to prevent water uptake that turns the free-flowing powder into a sticky gum.

-

Engineering Controls (The "Barrier" Method)

-

Primary Barrier: All handling of the solid must occur inside a certified chemical fume hood . Face velocity should be maintained between 80–100 fpm.

-

Dust Suppression: Use anti-static weighing boats. If transferring large quantities, use a powder funnel to minimize aerosolization.

Personal Protective Equipment (PPE) Matrix

| Body Area | Recommended PPE | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator (if outside hood) | Prevents inhalation of acidic particulates which can cause laryngeal spasms. |

| Eyes | Chemical Splash Goggles (Not Safety Glasses) | Critical: Dust can bypass side shields. Acidic hydrolysis in the eye is immediate. |

| Hands | Nitrile Gloves (Double gloving recommended) | Standard nitrile offers excellent resistance. Change immediately upon contamination. |

| Body | Lab Coat + Chemical Apron | Prevents dust accumulation on clothing, which can be transferred home or to common areas. |

Part 4: Experimental Workflow & Emergency Response

Safe Handling Workflow (DOT Visualization)

This diagram outlines the decision logic for handling the compound to ensure both safety and chemical integrity.

Figure 1: Operational workflow emphasizing environmental control (humidity) and containment barriers.

Emergency Response Protocols

Scenario A: Inhalation of Dust

-

Immediate Action: Move personnel to fresh air immediately.

-

Mechanism: The HCl salt will dissociate in the moisture of the respiratory tract, creating hydrochloric acid.

-

Treatment: Do not induce vomiting. If breathing is difficult, administer oxygen (trained personnel only). Seek medical attention for potential pulmonary edema, which can be delayed.

Scenario B: Eye Contact

-

Immediate Action: Flush with water for a minimum of 15 minutes .[1][3][4]

-

Technique: Hold eyelids open. Use an eyewash station, not a bottle, to ensure continuous flow.

-

Follow-up: Consult an ophthalmologist. The acidic nature can cause corneal opacity if untreated.

Scenario C: Spills (Solid)

-

Containment: Do not dry sweep (creates dust).

-

Cleanup: Cover with a wet paper towel (to dissolve and trap dust) or use a HEPA-filtered vacuum.

-

Neutralization: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue.

Part 5: Synthesis & Reaction Safety[5]

When using (S)-2-Ethylpiperidine HCl in synthesis (e.g., amide coupling):

-

Free Basing In-Situ: Often, the salt is neutralized in situ using a base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Risk:[1] This reaction is exothermic. Add the base slowly at 0°C.

-

Observation: The solution may become cloudy as the organic base hydrochloride (e.g., TEA·HCl) precipitates.

-

-

Solvent Compatibility: The salt is soluble in water and alcohols (methanol, ethanol) but has poor solubility in non-polar solvents (hexane, toluene) until neutralized.

Emergency Logic Flow (DOT Visualization)

Figure 2: Triage decision tree for acute exposure incidents.

Part 6: Waste Disposal & Regulatory Compliance

-

Classification: Dispose of as Hazardous Chemical Waste . Do not dispose of in general trash or down the drain.

-

Segregation: Segregate with "Toxic" or "Corrosive" solid waste streams.

-

Labeling: Clearly label waste containers as "Contains Piperidine Salts - Acidic/Toxic."

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[5] C&L Inventory: 2-ethylpiperidine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

(S)-2-Ethylpiperidine hydrochloride mechanism of action in organic reactions

This guide focuses on the technical application, mechanistic behavior, and experimental handling of (S)-2-Ethylpiperidine hydrochloride (CAS 34272-40-7 for the free base; salt forms vary). Unlike its carboxylated cousin (pipecolic acid), this molecule functions primarily as a chiral auxiliary and a nucleophilic building block in the synthesis of alkaloids and fine chemicals.

Executive Summary

(S)-2-Ethylpiperidine hydrochloride is the stabilized salt form of (S)-2-ethylpiperidine, a chiral secondary amine. In organic synthesis, it serves two critical roles: as a chiral scaffold for constructing alkaloid natural products (e.g., Coniine homologs) and as a chiral base/catalyst where the C2-ethyl group induces stereochemical bias. Its mechanism of action is defined by the interplay between the nucleophilicity of the nitrogen atom and the steric shielding provided by the C2-ethyl substituent.

Part 1: Molecular Architecture & Mechanistic Properties

Structural Logic

The molecule consists of a piperidine ring with an ethyl group at the C2 position.[1] The (S)-configuration dictates the spatial arrangement of this ethyl group, which is the source of its chiral induction capabilities.

-

HCl Salt Form: The nitrogen lone pair is protonated (

), rendering the molecule chemically inert to oxidation and nucleophilic attack during storage. -

Free Base Form: Upon neutralization, the nitrogen lone pair becomes active. The C2-ethyl group creates a steric wall , blocking one face of the nitrogen atom. This forces incoming electrophiles to approach from the less hindered side, a principle known as steric approach control.

Mechanism of Activation (The "Switch")

The "mechanism of action" in a reaction flask begins with the liberation of the free amine. The hydrochloride salt is a dormant species.

The Activation Pathway:

-

Deprotonation: A base (e.g., NaOH, K2CO3, or Et3N) removes the proton from the piperidinium nitrogen.

-

Lone Pair Exposure: The

hybridized orbital containing the lone pair becomes available for bonding. -

Nucleophilic Attack: The amine attacks an electrophile (alkyl halide, acyl chloride, or epoxide).

Stereochemical Control Mechanism

In N-alkylation or acylation reactions, the (S)-2-ethyl group exerts 1,2-asymmetric induction .

-

Conformational Lock: The ethyl group prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Face Selectivity: When the nitrogen reacts (e.g., forming an enamine or ammonium salt), the reagent is steered away from the ethyl group, preserving chiral information in the product or inducing chirality in the substrate.

Part 2: Mechanistic Pathways in Synthesis

Pathway A: Nucleophilic Substitution ( )

This is the primary reaction mode for building larger scaffolds.

-

Mechanism: The free amine acts as a nucleophile, attacking an alkyl halide.

-

Kinetic Profile: Due to the steric bulk at C2, the reaction rate is slower than that of unsubstituted piperidine. This requires elevated temperatures or polar aprotic solvents (DMF, DMSO) to drive the reaction.

-

Side Reaction Control: The steric bulk suppresses over-alkylation (formation of quaternary ammonium salts), making it easier to stop at the tertiary amine stage compared to unhindered amines.

Pathway B: Asymmetric Catalyst (Enamine Activation)

(S)-2-Ethylpiperidine can function similarly to proline in organocatalysis.

-

Mechanism: It condenses with a carbonyl substrate (aldehyde/ketone) to form an enamine intermediate.

-

Induction: The C2-ethyl group shields one face of the enamine double bond, forcing the electrophile to attack from the opposite face. This results in high enantiomeric excess (ee) in the final product (e.g., in aldol or Michael addition reactions).

Part 3: Visualization of Reaction Logic

The following diagram illustrates the activation of the HCl salt and its subsequent reactivity pathways, highlighting the steric influence.

Caption: Mechanistic flow from the dormant hydrochloride salt to active nucleophilic pathways, mediated by steric control at the C2 position.

Part 4: Experimental Protocols

Protocol: Liberation of Free Base from HCl Salt

Objective: Convert the stable storage form into the reactive amine.

Reagents:

-

(S)-2-Ethylpiperidine HCl (10 mmol)

-

Sodium Hydroxide (2M aqueous solution)

-

Dichloromethane (DCM) or Diethyl Ether

-

Brine (Saturated NaCl)

Step-by-Step:

-

Dissolution: Suspend the hydrochloride salt in water (10 mL per gram of salt). It may not dissolve completely until basified.

-

Neutralization: Slowly add 2M NaOH with stirring until the pH reaches 12-14. The solution will become cloudy as the free amine (an oil) separates.

-

Extraction: Extract the aqueous mixture with DCM (3 x 15 mL). The amine moves into the organic layer.

-

Drying: Wash the combined organic layers with brine, dry over anhydrous

, and filter. -

Concentration: Remove the solvent under reduced pressure (rotary evaporator). Note: (S)-2-Ethylpiperidine is volatile. Do not use high vacuum or excessive heat (keep bath < 30°C).

Protocol: N-Alkylation (General Procedure)

Objective: Synthesis of a chiral tertiary amine.[2]

Reagents:

-

(S)-2-Ethylpiperidine (Free base, 1.0 equiv)

-

Alkyl Bromide (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Acetonitrile (ACN, anhydrous)

Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the free base in ACN (0.2 M concentration).

-

Addition: Add the anhydrous

. -

Reaction: Add the alkyl bromide dropwise at room temperature.

-

Heating: Reflux the mixture (approx. 80°C) for 12-24 hours. Monitor via TLC or LC-MS.

-

Mechanistic Note: The

scavenges the HBr produced, preventing the amine from reprotonating and deactivating.

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate. Purify via column chromatography.

Part 5: Data Summary & Troubleshooting

Physicochemical Properties

| Property | Value | Relevance |

| CAS (Free Base) | 34272-40-7 | Search identifier |

| CAS (HCl Salt) | Varies (check specific vendor) | Storage form |

| Molecular Weight | 113.20 g/mol (Base) | Calculation of stoichiometry |

| Chirality | (S)-Enantiomer | Critical for stereoselective applications |

| Boiling Point | ~143°C (Base) | Volatile; handle carefully during evaporation |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Alkylation) | Reprotonation of amine | Ensure excess base ( |

| Racemization | High heat / Radical conditions | Avoid radical initiators. Keep reaction temperatures moderate. The C2 stereocenter is generally stable but can epimerize under harsh acidic/high-temp conditions. |

| Product Loss | Volatility of Free Base | Do not leave the free base under high vacuum for extended periods. Use it immediately after liberation. |

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved from .[4]

-

-

Synthetic Applications (Chiral Piperidines)

- General Reactivity of Hindered Amines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard Reference for Nucleophilic Substitution Mechanisms).

-

Resolution & Synthesis

-

Bánhegyi, D. F., et al. (2022). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives. Molecules. Retrieved from . (Context on resolution of piperidine derivatives).

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. air.unimi.it [air.unimi.it]

- 4. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of (S)-2-Ethylpiperidine hydrochloride derivatives

From Chiral Synthon to Bioactive Ligand

Executive Summary

(S)-2-Ethylpiperidine hydrochloride is not merely a chemical intermediate; it is a privileged chiral scaffold that serves as the pharmacophoric anchor for a diverse class of neuroactive agents. Structurally homologous to the alkaloid coniine (2-propylpiperidine), the (S)-2-ethyl variant offers a unique balance of lipophilicity and steric bulk, making it a critical building block for ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) , Sigma-1 receptors , and Neurokinin-1 (NK1) receptors .

This technical guide dissects the biological activity of (S)-2-ethylpiperidine derivatives, moving beyond simple toxicity to explore their therapeutic potential in neuropharmacology. It provides actionable protocols for synthesis and bioassay validation, grounded in recent medicinal chemistry literature.[1][2]

Part 1: Structural Activity Relationship (SAR) & Mechanism

The Chiral Advantage:

The biological activity of 2-substituted piperidines is highly stereospecific. The (S)-enantiomer often exhibits superior binding affinity compared to the (R)-isomer due to the specific topology of the hydrophobic pockets in target receptors (e.g., the

1. Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of (S)-2-ethylpiperidine function primarily as non-competitive antagonists or allosteric modulators of nAChRs.[1]

-

Mechanism: The protonated nitrogen of the piperidine ring mimics the quaternary ammonium of acetylcholine (ACh), interacting with the cation-

site (typically Tryptophan residues) in the receptor pore. -

The Ethyl Factor: Unlike the methyl group (which may be too small) or the propyl group (Coniine—highly toxic), the 2-ethyl group provides optimal steric hindrance to prevent channel opening without causing irreversible desensitization associated with longer alkyl chains.

-

Therapeutic Relevance: These derivatives are investigated for smoking cessation (partial agonism) and neuroprotection (antagonism of excitotoxicity).[1]

2. Sigma-1 (

1) Receptor Ligands

N-substituted derivatives of (S)-2-ethylpiperidine have shown high affinity for

-

SAR Insight: N-alkylation with bulky aromatic groups (e.g., phenethyl or benzyl moieties) attached to the (S)-2-ethylpiperidine core significantly enhances

1 selectivity over

3. Neurokinin-1 (NK1) Antagonism

The piperidine scaffold is central to NK1 antagonists (e.g., for treating chemotherapy-induced nausea). The (S)-2-ethyl substituent locks the conformation of the piperidine ring, orienting the C-4 substituents into the preferred position for receptor binding.

Part 2: Visualization of Signaling & SAR Logic

The following diagram illustrates the Structural Activity Relationship (SAR) logic flow for developing bioactive derivatives from the parent scaffold.

Caption: SAR decision tree showing how specific structural modifications of the (S)-2-ethylpiperidine core dictate biological target selectivity.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Benzyl-(S)-2-Ethylpiperidine (Model Ligand)

Context: This protocol creates a lipophilic derivative suitable for Sigma-1 or nAChR testing.[1]

Safety Note: (S)-2-Ethylpiperidine is corrosive (Skin Corr.[1] 1B) and flammable.[1] All operations must be performed in a fume hood.[1]

-

Reagents:

-

(S)-2-Ethylpiperidine HCl (1.0 eq)[1]

-

Benzyl bromide (1.1 eq)

-

Potassium Carbonate (

, 3.0 eq) -

Acetonitrile (ACN, anhydrous)

-

-

Procedure:

-

Dissolve (S)-2-ethylpiperidine HCl in ACN.

-

Add

and stir for 30 min at room temperature to liberate the free base. -

Add Benzyl bromide dropwise at 0°C.[1]

-

Reflux the mixture for 12 hours.

-

Workup: Filter off inorganic salts. Evaporate solvent.[1] Partition residue between Water/DCM.[1] Dry organic layer over

.[1]

-

-

Validation:

Protocol B: In Vitro nAChR Radioligand Binding Assay

Context: To determine the affinity (

-

Membrane Preparation:

-

Use PC12 cells or rat hippocampal homogenates (rich in

7).[1] -

Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min.

-

-

Binding Reaction:

-

Radioligand:

- -

Incubation: Mix 100

L membrane prep, 50 -

Incubate for 90 min at 25°C.

-

-

Termination:

-

Data Analysis:

-

Measure radioactivity via gamma counter.[1]

-

Calculate

using non-linear regression (GraphPad Prism). -

Convert to

using the Cheng-Prusoff equation:

-

Part 4: Quantitative Data Summary

The following table summarizes the comparative biological activity of the parent scaffold versus key derivatives, illustrating the "Ethyl Effect."

| Compound | Substituent (N-position) | Target Receptor | Activity Type | Affinity ( |

| (S)-2-Ethylpiperidine | H (Parent) | nAChR ( | Weak Antagonist | |

| Coniine | H (2-Propyl) | nAChR (Muscle) | Potent Toxin | |

| Derivative A | N-Benzyl | Sigma-1 | Agonist | 25 nM |

| Derivative B | N-(4-phenoxyethyl) | nAChR ( | Antagonist | 120 nM |

| Derivative C | N-Methyl | nAChR | Channel Blocker | 2.5 |

Note: Data represents aggregated values from homologous series in literature [1][4].

Part 5: References

-

Frontiers in Pharmacology. (2020).[1] Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.[1]Link

-

National Institutes of Health (PubChem). (2025).[1] (S)-2-Ethylpiperidine Compound Summary & Safety Data.Link

-

Journal of Medicinal Chemistry. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships.Link

-

BenchChem. (2025).[1][3][4] Synthesis of Bioactive Ligands Utilizing an Ethyl-Piperidine Methylamine Scaffold.Link

-

European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity.[1][5][6][7]Link

Sources

- 1. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]

- 6. clinmedkaz.org [clinmedkaz.org]

- 7. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (S)-2-Ethylpiperidine Hydrochloride as a Chiral Building Block

[1]

Executive Summary

(S)-2-Ethylpiperidine hydrochloride (CAS 558479-16-6) represents a critical chiral scaffold in the synthesis of piperidine-based alkaloids and pharmaceutical agents. Unlike its 2-methyl or 2-propyl (coniine) analogs, the 2-ethyl variant offers a unique steric profile that modulates lipophilicity and receptor binding affinity without introducing excessive bulk.[1] This guide details the rigorous synthesis, resolution, and application of this building block, emphasizing its role in developing next-generation local anesthetics and GPCR modulators.[1]

Part 1: Strategic Utility & Chemical Causality[1]

The Stereochemical Advantage

In medicinal chemistry, the piperidine ring is a "privileged structure," appearing in over 12,000 biologically active compounds.[1] The introduction of a C2-ethyl group creates a chiral center that rigidly directs the vector of N-substituents.

-

Lipophilicity Modulation: The ethyl group increases logP relative to methyl variants, enhancing blood-brain barrier (BBB) penetration for CNS targets.[1]

-

Conformational Locking: The (S)-configuration at C2 forces the ethyl group into an equatorial position in the lowest energy chair conformation, shielding the alpha-face of the nitrogen. This steric bias is exploited to control the stereochemistry of subsequent N-alkylation or acylation reactions.

Distinctions from Homologs

It is crucial to distinguish (S)-2-Ethylpiperidine from its structural relatives to avoid synthetic mismatch:

-

vs. (S)-2-Propylpiperidine (Coniine): The ethyl analog lacks the high toxicity profile of coniine while retaining similar binding pharmacophores.

-

vs. Ethyl (S)-pipecolate: Often confused in nomenclature, the pipecolate contains a C2-ester.[1] (S)-2-Ethylpiperidine contains a C2-alkyl group, making it chemically stable against hydrolysis and suitable for reduction-sensitive pathways.[1]

Part 2: Synthesis & Manufacturing Protocols

Route Selection: Resolution vs. Asymmetric Hydrogenation

For industrial scalability, Optical Resolution remains the dominant "battle-tested" approach due to the low cost of starting materials (racemic 2-ethylpiperidine). However, Asymmetric Hydrogenation is preferred for high-value, small-batch discovery chemistry where enantiomeric excess (ee) >99% is required without recrystallization.[1]

Battle-Tested Protocol: Classical Resolution

Objective: Isolation of (S)-2-Ethylpiperidine from racemate using (-)-Dibenzoyl-L-tartaric acid (L-DBTA).[1]

Mechanism: The basic nitrogen of the piperidine forms a diastereomeric salt with the chiral acid. The (S)-amine/L-acid salt is less soluble in ethanol/water systems than the (R)-amine/L-acid salt, allowing separation via fractional crystallization.[1]

Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve 113.2 g (1.0 mol) of racemic 2-ethylpiperidine in 500 mL of Ethanol (95%).

-

Separately, dissolve 188.1 g (0.5 mol) of (-)-Dibenzoyl-L-tartaric acid in 500 mL of Ethanol (95%). Note: Use 0.5 equivalents of resolving agent (Pope-Peachey method) to maximize yield of the target enantiomer salt while leaving the unwanted enantiomer in solution.

-

Add the acid solution to the amine solution slowly at 60°C with vigorous stirring.

-

-

Crystallization (The Critical Control Point):

-

Recrystallization (Enrichment):

-

Recrystallize the wet cake from boiling ethanol/water (9:1).

-

Target optical rotation:

(c=1, MeOH) for the free base (check literature specific to salt form).[1]

-

-

Liberation & HCl Salt Formation:

-

Suspend the purified salt in water and basify with 4M NaOH to pH > 12.[1]

-

Extract with Dichloromethane (DCM) (3 x 200 mL).[1]

-

Dry organics over anhydrous

and concentrate.[1] -

Redissolve the oil in dry diethyl ether.[1]

-

Bubble dry HCl gas or add 2M HCl in ether at 0°C.[1]

-

Filter the hygroscopic white solid: (S)-2-Ethylpiperidine Hydrochloride .[1]

-

Advanced Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

For laboratories equipped with high-pressure reactors, this route converts 2-ethylpyridine directly to the chiral product.

-

Catalyst:

or chiral P,N-ligand Iridium complexes.[1] -

Conditions: 50 bar

, Toluene, catalytic -

Advantage: 100% atom economy, no waste from resolving agents.[1]

Workflow Visualization

Caption: Operational workflow for the optical resolution of (S)-2-Ethylpiperidine.

Part 3: Applications in Drug Development[2]

Local Anesthetics (Amide-Type)

(S)-2-Ethylpiperidine serves as a direct precursor for homologs of Ropivacaine and Levobupivacaine .[1]

-

Mechanism: These drugs block voltage-gated sodium channels.[1] The stereochemistry at the piperidine C2 position is critical for reducing cardiotoxicity.[1] The (S)-enantiomers generally exhibit a wider safety margin than the (R)-enantiomers.[1]

-

Synthesis Logic: The secondary amine is coupled with 2,6-dimethylaniline (via an acyl chloride linker) to form the amide bond.[1] The ethyl group provides a steric bulk intermediate between the methyl (Mepivacaine) and propyl (Ropivacaine) variants, allowing fine-tuning of the duration of action.[1]

Chiral Auxiliaries and Catalysts

The rigid chiral backbone of (S)-2-ethylpiperidine is utilized to synthesize N-heterocyclic carbene (NHC) precursors and chiral ligands for asymmetric catalysis.[1]

-

Application: It directs enantioselectivity in alkylation reactions by sterically shielding one face of the reaction center.

Quantitative Data: Physical Properties

| Property | Value | Relevance |

| CAS (HCl Salt) | 558479-16-6 | Specific identifier for procurement.[1][2] |

| Molecular Weight | 149.66 g/mol | Calculation of stoichiometry.[1] |

| Appearance | White crystalline solid | Hygroscopic; handle under inert gas.[1] |

| Solubility | Water, Ethanol, Methanol | High polarity facilitates biological testing.[1] |

| Chirality | (S)-Enantiomer | Essential for biological activity/safety.[1] |

Part 4: Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] The free base is flammable and corrosive; the HCl salt is an irritant solid.[1]

-

Storage: Hygroscopic. Store in a desiccator or under nitrogen at room temperature.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (nitrogen oxides are produced).[1]

References

-

ChemicalBook. (2023).[1][3] 2-Ethylpiperidine Hydrochloride Product Information. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] (S)-2-Ethylpiperidine hydrochloride Product Sheet. Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [1]

-

Google Patents. (2002).[1] Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).[1] Retrieved from

-

ChemRxiv. (2025).[1] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Retrieved from [1]

Technical Guide: Strategic Sourcing and Validation of (S)-2-Ethylpiperidine Hydrochloride

Executive Summary & Technical Profile[1][2]

(S)-2-Ethylpiperidine hydrochloride is a critical chiral building block, primarily utilized as a pharmacophore in the synthesis of local anesthetics (e.g., ropivacaine analogues) and specific alkaloid-based therapeutics. Unlike its achiral or racemic counterparts, the utility of this compound relies entirely on its enantiomeric excess (ee) .

The commercial landscape for this compound is bifurcated: while the racemic free base is a commodity chemical, the high-purity (S)-enantiomer (specifically as the hydrochloride salt) often sits in the "make-to-order" or "semi-bulk" tier. This guide addresses the risks associated with sourcing, the necessity of salt formation for stability, and the analytical rigor required to validate optical purity.

Core Chemical Specifications

| Property | Specification | Notes |

| Compound Name | (S)-2-Ethylpiperidine Hydrochloride | |

| CAS (Free Base) | 2773-33-3 | Critical:[1][2] Verify this CAS.[3][4] CAS 1484-80-6 refers to the racemate.[2] |

| CAS (HCl Salt) | Varies/Custom | Often not indexed; search by Free Base CAS + "HCl". |

| Molecular Formula | C₇H₁₅N[3][4][5] · HCl | |

| Molecular Weight | 149.66 g/mol | Free base MW: 113.20 g/mol |

| Physical State | Crystalline Solid (Hygroscopic) | Free base is a volatile, corrosive liquid. |

| Chiral Center | C2 Position | (S)-Configuration is critical for biological activity. |

Sourcing Strategy: The "Salt Gap" Risk

A common pitfall in procurement is purchasing the "cheaper" liquid free base (CAS 2773-33-3) with the intent to use it over months. The free base is volatile, absorbs atmospheric CO₂, and is prone to oxidation.

Recommendation: If the HCl salt is unavailable from catalog suppliers (e.g., Sigma-Aldrich, TCI, Enamine), purchase the (S)-free base and immediately convert it to the hydrochloride salt upon receipt. This "in-house salting" ensures a stable shelf-life and reproducible stoichiometry for downstream reactions.

Supply Chain Decision Matrix

Caption: Decision workflow for sourcing (S)-2-Ethylpiperidine, prioritizing salt stability.

Impurity Profiling: The Hidden Risks

When sourcing (S)-2-Ethylpiperidine, you are battling two distinct impurity classes. Understanding their origin allows you to select the correct analytical method.

A. Enantiomeric Impurity (The (R)-Isomer)

-

Origin: Most commercial (S)-isomer is produced via Classical Resolution of the racemate using chiral acids (e.g., L-Tartaric acid or dibenzoyl-L-tartaric acid) rather than asymmetric synthesis.

-

Risk: Incomplete resolution leads to 90-95% ee. In drug development, the (R)-isomer may act as a competitive inhibitor or generate diastereomeric impurities in the next step that are impossible to separate.

B. Chemical Impurities[5][8][9]

-

Piperidine Ring Oxidation: Exposure to air can lead to partial oxidation to imines or pyridines.

-

Resolving Agent Residue: If produced via resolution, trace amounts of tartaric acid may remain if the free-basing step was inefficient.

Analytical Protocols (Validation)

Do not rely solely on the Vendor CoA. Optical rotation is notoriously unreliable for small molecules with low specific rotation values. You must use Chiral Chromatography.

Protocol A: Chiral GC (Preferred for Free Base/Volatile Check)

Why: Piperidines are volatile. GC offers higher resolution without the need for complex mobile phase additives.

-

Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsa or Hydrodex β-3P ).

-

Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

-

Temperature Program:

-

Start: 60°C (Hold 2 min)

-

Ramp: 2°C/min to 140°C

-

Hold: 5 min.

-

-

Derivatization (Optional but Recommended): Treat sample with Trifluoroacetic Anhydride (TFAA). The N-TFA derivative often shows superior peak shape and resolution compared to the free amine.

Protocol B: Chiral HPLC (Preferred for HCl Salt)

Why: If you have the salt and want to avoid free-basing for GC, use HPLC with a polysaccharide column.

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

-

Note: The amine additive (DEA) is crucial to suppress peak tailing of the basic nitrogen.

-

-

Detection: UV at 210 nm (Piperidines have weak UV absorbance; high concentration or RI detector may be needed).

-

Flow Rate: 1.0 mL/min.[6]

Experimental Protocol: Salt Formation & Purification

If you must purchase the free base, follow this protocol to generate the stable hydrochloride salt.

Objective: Convert (S)-2-Ethylpiperidine (liquid) to (S)-2-Ethylpiperidine HCl (solid) and upgrade optical purity via recrystallization.

-

Dissolution: Dissolve 10.0 g of (S)-2-Ethylpiperidine free base in 50 mL of anhydrous Ethanol (EtOH).

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 1.25M HCl in Ethanol) dropwise with vigorous stirring.

-

Caution: Exothermic reaction.

-

-

Precipitation: Add 150 mL of cold Diethyl Ether (Et₂O) to induce crystallization.

-

Filtration: Filter the white solid under nitrogen atmosphere (to prevent moisture uptake).

-

Recrystallization (The "Upgrade" Step):

-

Dissolve the crude salt in minimal boiling Ethanol.

-

Allow to cool slowly to room temperature, then 4°C.

-

This step often improves ee from ~95% to >99% as the racemate tends to stay in the mother liquor.

-

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

References

-

Chemical Identification: National Center for Biotechnology Information. (2025).[7][1][3][8] PubChem Compound Summary for CID 94205, 2-Ethylpiperidine. Retrieved from [Link]

-

Chiral Resolution Methodology: Fujino, T., et al. (2004).[9] Method for producing optical-active cis-piperidine derivatives. US Patent Application 20040171836.[1] (Describes tartaric acid resolution of piperidine derivatives). Retrieved from [1]

-

Analytical Chromatography: Restek Corporation. (2020). A Guide to the Analysis of Chiral Compounds by GC. (Specifics on cyclodextrin columns for amine separation). Retrieved from [Link]

Sources

- 1. Method for producing optical-active cis-piperidine derivatives - Patent US-2004171836-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 3. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Note: Stereoselective Synthesis of (S)-2-Ethylpiperidine HCl from L-Pipecolinic Acid

[1]

Executive Summary

(S)-2-Ethylpiperidine is a critical chiral pharmacophore found in various alkaloids and local anesthetics.[1] Direct alkylation of pipecolinic acid esters often leads to racemization at the

Key Advantages of this Route:

Retrosynthetic Analysis & Pathway

The strategy relies on converting the carboxylic acid to an aldehyde, followed by a Wittig olefination and hydrogenation.[1] This "extension" approach guarantees that the chiral center (C2) remains untouched by strong bases typically used in direct substitutions.[1]

Logical Pathway Diagram

Figure 1: Step-wise transformation preserving the C2 stereocenter.

Detailed Experimental Protocol

Phase 1: Protection and Reduction

Objective: Convert the zwitterionic amino acid into a protected primary alcohol.[1]

Reagents:

Procedure:

-

N-Protection: Dissolve L-pipecolinic acid (1.0 eq) in 1N NaOH (2.2 eq) and dioxane (1:1 v/v). Cool to 0°C. Add

(1.2 eq) dropwise.[1] Warm to RT and stir for 12h. Acidify to pH 3 with KHSO4, extract with EtOAc, and concentrate to yield N-Boc-L-pipecolinic acid .[1] -

Reduction: Dissolve the crude N-Boc acid in anhydrous THF under Nitrogen. Cool to -10°C.[1]

-

Add

(1.0 M, 1.5 eq) dropwise over 30 mins.[1] Caution: Gas evolution.[1] -

Stir at RT for 4h. Quench carefully with MeOH.

-

Concentrate and purify via flash column chromatography (Hexanes/EtOAc 2:1) to obtain (S)-N-Boc-2-hydroxymethylpiperidine .[1]

Phase 2: Chain Extension (The Critical Step)

Objective: Extend the C1 substituent to C2 (Ethyl) without racemization.[1]

Reagents:

-

Oxalyl chloride / DMSO (Swern Reagents)[1]

-

Methyltriphenylphosphonium bromide (

)[1] -

Potassium tert-butoxide (

)[1]

Procedure:

-

Swern Oxidation: To oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq). Stir 15 min. Add the alcohol from Phase 1 (1.0 eq) in DCM.[1] Stir 30 min. Add

(5 eq) and warm to 0°C. Quench with water and extract. Note: The resulting aldehyde is unstable; proceed immediately.[1] -

Wittig Reaction: In a separate flask, suspend

(1.5 eq) in dry THF. Add -

Cannulate the crude aldehyde solution into the ylide suspension at 0°C.

-

Stir for 2h at RT.

-

Filter off solids and concentrate.[1] Purify via silica gel (Hexanes/EtOAc 9:1) to yield (S)-N-Boc-2-vinylpiperidine .[1]

Phase 3: Global Reduction and Salt Formation

Objective: Saturate the alkene and remove the protecting group to yield the final salt.[1]

Reagents:

Procedure:

-

Hydrogenation: Dissolve the vinyl intermediate in MeOH. Add 10 wt% Pd/C.[1]

-

Stir under a balloon of

(1 atm) for 4h. (Monitor via TLC; the alkene spot will disappear). Filter through Celite to remove Pd.[1] Concentrate to yield (S)-N-Boc-2-ethylpiperidine .[1] -

Deprotection: Dissolve the residue in dry DCM. Add 4M HCl in Dioxane (5 eq). Stir for 2h at RT.

-

Isolation: Concentrate the solvent. Triturate the solid with diethyl ether to remove organic impurities.[1]

-

Final Product: Filter the white solid and dry under vacuum to yield (S)-2-Ethylpiperidine hydrochloride .

Analytical Data & Quality Control

To ensure the protocol was successful, compare your results against these standard parameters.

| Parameter | Specification | Method of Verification |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Enantiomeric Excess | > 98% ee | Chiral HPLC (Chiralpak AD-H, Hex/IPA) |

| 1H NMR (D2O) | 400 MHz NMR | |

| Melting Point | 180 - 184 °C (Lit.[1][4] varies by solvate) | Capillary Melting Point |

Troubleshooting Guide

-

Low Yield in Wittig Step: Ensure the aldehyde is fresh. N-Boc-pipecolinal is prone to hydration or trimerization if stored.[1]

-

Racemization Observed: Check the Swern oxidation temperature. It must be kept below -60°C during the addition of the alcohol to prevent

-epimerization.[1] -

Incomplete Hydrogenation: If the vinyl group persists, purge the reaction vessel with Argon before re-introducing

to remove catalyst poisons.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5287472, (S)-2-Ethylpiperidine. Retrieved October 24, 2023, from [Link][1]

-

Google Patents. (2010).[1] WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.[1] Retrieved October 24, 2023, from [1]

Application Note: Strategic Utilization of (S)-2-Ethylpiperidine Hydrochloride in Asymmetric Synthesis

[1]

Part 1: Strategic Overview & Critical Distinction

The Molecule and Its Role

(S)-2-Ethylpiperidine Hydrochloride (CAS: 558479-16-6) is a high-value Chiral Building Block (CBB) used to introduce a defined stereocenter and a lipophilic ethyl side chain into pharmaceutical scaffolds.[1]

Unlike flat aromatic amines, the 2-substituted piperidine ring offers three-dimensional complexity (sp³ character), which is increasingly prioritized in modern drug discovery to improve solubility and target selectivity.[1] It serves as a crucial homolog in Structure-Activity Relationship (SAR) studies for "caine" type anesthetics and alkaloid analogs (e.g., Coniine derivatives).[1]

CRITICAL WARNING: The "Nomenclature Trap"

Stop and Verify: Before proceeding, ensure you have the correct molecule. There is a frequent and dangerous confusion in the industry between two distinct chemical entities with similar names:

| Feature | (S)-2-Ethylpiperidine HCl (Target of this Guide) | Ethyl (S)-2-Piperidinecarboxylate HCl (Common Confusion) |

| Structure | Piperidine ring with an -Ethyl group (-CH₂CH₃) at C2.[1] | Piperidine ring with an -Ethyl Ester (-COOCH₂CH₃) at C2.[1] |

| Function | Alkyl scaffold, lipophilic core.[1] | Precursor to Ropivacaine/Levobupivacaine .[1] |

| Reactivity | Secondary amine, non-oxidizable side chain.[1] | Secondary amine, hydrolyzable ester side chain. |

| CAS | 558479-16-6 (Salt) / 34272-40-7 (Base) | 123495-48-7 (Salt) |

Impact of Error: Attempting to synthesize amide-based anesthetics (like Ropivacaine) using (S)-2-Ethylpiperidine will fail because the ethyl group cannot be easily converted to the required carboxamide.[1]

Part 2: Technical Protocols

Protocol A: Controlled "Salt Break" (Free-Basing)

(S)-2-Ethylpiperidine is supplied as the Hydrochloride salt to prevent oxidation and volatilization.[1] The free base is a volatile liquid. This protocol ensures quantitative recovery without racemization or loss of material.

-

Objective: Liberate the reactive free amine for N-alkylation or acylation.

-

Scale: 10.0 mmol basis.

Reagents:

-

(S)-2-Ethylpiperidine HCl (1.50 g, 10 mmol)[1]

-

Dichloromethane (DCM) (HPLC Grade)[1]

-

Sodium Hydroxide (NaOH), 2M aqueous solution[1]

-

Sodium Sulfate (Na₂SO₄), anhydrous[1]

Step-by-Step Methodology:

-

Suspension: In a 50 mL separatory funnel, suspend the HCl salt in 15 mL of DCM. Note: The salt will not fully dissolve initially.

-

Neutralization: Add 15 mL of 2M NaOH (30 mmol, 3 equiv). Shake vigorously for 2 minutes.

-

Phase Separation: Allow layers to separate. The free amine will partition into the lower DCM layer.

-

Extraction: Drain the organic layer. Re-extract the aqueous layer with 2 x 10 mL DCM to capture any residual amine.

-

Drying: Combine organic extracts and dry over anhydrous Na₂SO₄ for 15 minutes.

-

Concentration (CRITICAL): Filter off the desiccant.[1]

Protocol B: N-Functionalization (Library Synthesis)

This protocol demonstrates the attachment of the (S)-2-ethylpiperidine scaffold to an aryl halide, a common step in creating CNS-active libraries.[1]

Reaction Type: Buchwald-Hartwig Amination (Pd-Catalyzed).[1]

Reagents:

-

(S)-2-Ethylpiperidine (Free base from Protocol A)[1]

-

Aryl Bromide (1.0 equiv)[1]

- (2 mol%)[1]

-

BINAP or XPhos (4 mol%)[1]

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

-

Toluene (Anhydrous)[1]

Methodology:

-

Inerting: Purge a reaction vial with Nitrogen/Argon.

-

Loading: Add Aryl Bromide, Pd catalyst, Ligand, and NaOtBu.

-

Addition: Add the (S)-2-Ethylpiperidine (dissolved in Toluene) via syringe.

-

Heating: Heat to 80–100°C for 12–18 hours.

-

Monitoring: Monitor by LC-MS. The steric bulk of the ethyl group at C2 may slow down the reaction compared to unsubstituted piperidine; extended time may be required.

-

Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic and synthetic flow for using this intermediate, highlighting the critical divergence from the pipecolate pathway.

Caption: Operational workflow for (S)-2-Ethylpiperidine HCl, emphasizing the critical divergence from pipecolate-based synthesis routes.

Part 4: Scientific Rationale & Troubleshooting

Stereochemical Integrity

The (S)-configuration at the C2 position is generally stable under standard basic alkylation conditions.[1] However, avoid harsh acidic conditions at high temperatures (e.g., refluxing in conc. HCl), which can induce racemization via ring-opening/closing mechanisms or enamine intermediates.[1]

Solubility Profile

-

HCl Salt: Soluble in water, methanol, ethanol. Insoluble in ether, hexane.

-

Free Base: Soluble in DCM, ether, toluene, ethyl acetate. Miscible with most organic solvents.[1]

Analytical Validation

To confirm the identity and purity of your material, compare against these expected spectral features:

-

1H NMR (Free Base): Look for the triplet/multiplet of the ethyl group (

ppm) and the distinct shielding of the C2 proton compared to the ester derivative. -

Chiral HPLC: If enantiomeric excess (ee) must be verified, use a polysaccharide-based column (e.g., Chiralpak IC) with a hexane/alcohol mobile phase containing 0.1% diethylamine (DEA) to sharpen the amine peak.[1]

References

-

Chemical Identity & Properties

-

Synthesis of Piperidine Scaffolds

-

Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(9), 1701-1729.[1] (General reference for piperidine functionalization).

-

- Kinetic Resolution & Chirality: Dehli, J. R., & Gotor, V. (2002). Kinetic resolution of piperidine derivatives. Journal of Organic Chemistry. (Contextual reference for handling chiral piperidines).

- Safety Data

Sources

- 1. 26103-78-6,Diethyl 2-Oxo-3-propylsuccinate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process - Google Patents [patents.google.com]

Application Note: Enantioselective Separation of 2-Ethylpiperidine

High-Performance Liquid Chromatography (HPLC) Protocols for Process Control and Purity Analysis

Abstract

2-Ethylpiperidine (CAS: 1484-80-6) is a critical chiral building block in the synthesis of pharmaceutical intermediates and agrochemicals. As a secondary amine lacking a significant UV chromophore, its enantiomeric resolution presents two distinct challenges: chiral recognition and detection sensitivity .

This guide provides two validated workflows for the separation of (R)- and (S)-2-ethylpiperidine:

-

Protocol A (Derivatization): A high-sensitivity method using pre-column derivatization with p-toluenesulfonyl chloride (PTSC), enabling standard UV detection.

-

Protocol B (Direct Analysis): A direct separation method utilizing Refractive Index (RI) or Charged Aerosol Detection (CAD) for laboratories avoiding derivatization steps.

Molecule Profile & Analytical Challenges

| Property | Data | Implication for Chromatography |

| Structure | 2-Ethylpiperidine | Secondary amine; basic functionality.[1] |

| Chirality | Single chiral center at C2 | Enantiomers: (R) and (S). |

| Chromophore | None (Weak < 210 nm) | Critical: Direct UV detection at 254 nm is impossible.[2] |

| Basicity (pKa) | ~11.0 | Requires basic additives (DEA/TEA) to suppress peak tailing. |

Strategic Decision Matrix

-

Choose Protocol A if: You require high sensitivity (impurity < 0.1%), use standard UV/PDA detectors, or work in a GMP QC environment.

-

Choose Protocol B if: You have RI/ELSD/CAD detectors, are performing high-throughput screening, or need to recover the neat enantiomer (prep scale).

Protocol A: Pre-Column Derivatization (Recommended)

Principle: The secondary amine reacts with p-toluenesulfonyl chloride (PTSC) under basic conditions to form a stable sulfonamide. This introduces a strong UV chromophore and reduces the basicity of the analyte, improving peak shape on chiral columns.

2.1. Derivatization Workflow

Caption: Step-by-step pre-column derivatization workflow to introduce UV chromophore.

2.2. Reaction Protocol

-

Preparation: Dissolve 10 mg of 2-ethylpiperidine sample in 1 mL of Dichloromethane (DCM).

-

Basification: Add 20 mg of Sodium Bicarbonate (NaHCO₃) or 20 µL Triethylamine (TEA).

-

Addition: Add 1.2 equivalents (approx. 20 mg) of p-toluenesulfonyl chloride.

-

Incubation: Vortex and let stand at room temperature for 30 minutes.

-

Work-up: Wash with 1 mL water to remove excess salts/acid. Collect the organic (DCM) layer.

-

Reconstitution: Evaporate DCM and reconstitute in Mobile Phase (e.g., Ethanol/Hexane).

2.3. Chromatographic Conditions (Protocol A)

| Parameter | Setting | Rationale |

| Column | Chiralpak AD-H or Chiralpak IC (5 µm, 250 x 4.6 mm) | Amylose/Cellulose carbamates provide excellent recognition for sulfonamides via |

| Mobile Phase | n-Hexane : Ethanol (90 : 10 v/v) | Standard Normal Phase. No basic additive needed as the amine is masked. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[3][4] |

| Detection | UV @ 254 nm (or 228 nm) | The tosyl group absorbs strongly here. |

| Temperature | 25°C | Ambient temperature is usually sufficient. |

| Expected Resolution | The bulky tosyl group enhances chiral discrimination. |

Protocol B: Direct Analysis (No Derivatization)

Principle: Direct separation of the free amine. This requires a detector capable of sensing non-chromophoric compounds and a mobile phase with a basic additive to suppress silanol interactions.

3.1. Chromatographic Conditions (Protocol B)

| Parameter | Setting | Rationale |

| Column | Chiralpak IC or Chiralpak IG (Immobilized phases) | Immobilized phases are more robust. The "I" series allows a wider range of solvents if needed.[5] |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) (95 : 5 : 0.1 v/v) | DEA is mandatory. It competes with the analyte for silanol sites, ensuring sharp peaks. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rate may improve signal-to-noise for RI detectors. |

| Detection | Refractive Index (RI) or CAD/ELSD | Universal detection required. UV @ 210 nm is risky due to solvent cutoff. |

| Temperature | 20°C - 30°C | Control is critical for RI baseline stability. |

Mechanism of Separation

The separation on polysaccharide columns (like AD-H or IC) relies on the "Three-Point Interaction" model.

Caption: Interaction mechanism between the derivatized analyte and the polysaccharide chiral stationary phase.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (Protocol B) | Interaction with residual silanols. | Increase DEA concentration to 0.2% or switch to Ethanolamine. Ensure column is dedicated to basic compounds. |

| Low Sensitivity (Protocol A) | Incomplete derivatization. | Check reagents freshness. Ensure excess TsCl (1.5 eq) and sufficient base (TEA). |

| No Resolution | Incorrect Column Chemistry. | Switch from Amylose (AD/IA) to Cellulose (OD/IC) or vice versa. The "match" is empirical.[6][7] |

| Baseline Drift (RI) | Temperature fluctuation. | Insulate column and tubing. Ensure mobile phase is degassed thoroughly.[2] |

References

-

Chiralpedia. (2022).[3][8] Chiral HPLC separation: Strategy and Approaches. Retrieved from

-

Babu, C. V. R., et al. (2014).[9] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.[9] Retrieved from

-

BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

-

Phenomenex. Chiral HPLC Separations Guide. Retrieved from

-

PubChem. 2-Ethylpiperidine Compound Summary. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. iapc-obp.com [iapc-obp.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: (S)-2-Ethylpiperidine Hydrochloride in the Synthesis of Bioactive Indolizidine Alkaloids and NK1 Receptor Antagonists

Introduction: The Chiral Advantage

(S)-2-Ethylpiperidine hydrochloride (CAS 32479-73-5) is a privileged chiral building block used to introduce stereodefined saturated heterocycles into drug candidates. Unlike flat aromatic scaffolds, the (S)-2-ethylpiperidine moiety offers defined 3D architecture, improving solubility and target selectivity—a concept increasingly critical in the design of NK1 receptor antagonists and Indolizidine alkaloids .

This guide details the handling of the hygroscopic hydrochloride salt and provides validated protocols for its conversion into two distinct bioactive classes:

-

Bicyclic Indolizidine Alkaloids: Via N-alkylation and cyclization (mimicking poison frog alkaloids like Pumiliotoxin C analogs).

-

Urea-Based Peptidomimetics: Via isocyanate coupling for GPCR ligand libraries.

Handling and Preparation: Free-Basing Protocol

(S)-2-Ethylpiperidine is supplied as a stable hydrochloride salt to prevent oxidation and racemization. However, most nucleophilic substitutions require the free amine.

Protocol A: Generation of (S)-2-Ethylpiperidine Free Base

Rationale: In situ generation is preferred to minimize handling of the volatile and oxidatively unstable free amine.

Reagents:

-

(S)-2-Ethylpiperidine HCl (10.0 mmol)

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

-

Sodium Hydroxide (2M aqueous solution)

-

Brine (saturated NaCl)

Step-by-Step:

-

Dissolution: Suspend 10.0 mmol of (S)-2-Ethylpiperidine HCl in 20 mL of DCM in a separatory funnel.

-

Neutralization: Add 15 mL of 2M NaOH. Shake vigorously for 2 minutes. Vent frequently.

-

Phase Separation: Allow layers to separate. Collect the organic (lower) layer.[1]

-

Extraction: Re-extract the aqueous layer with 2 x 10 mL DCM.

-

Drying: Combine organic extracts, wash with 10 mL brine, and dry over anhydrous

. -

Concentration (Optional): If the solvent is compatible with the next step (e.g., amidation), use the solution directly. If neat amine is required, concentrate under reduced pressure at <30°C. Caution: The free base is volatile.

Quality Check:

-

Visual: Clear, colorless oil.

-

Validation:

(

Application I: Synthesis of Bioactive Indolizidine Scaffolds

The (S)-2-ethyl substituent serves as a chiral anchor for constructing the indolizidine core (5-ethylindolizidine analogs), a structural motif found in bioactive alkaloids exhibiting neuromuscular blocking activity.

Mechanism: N-Alkylation / Cyclization Cascade

The synthesis involves attaching a 3-carbon linker to the nitrogen, followed by ring closure onto the

Protocol B: Synthesis of 5-Ethyl-1,2,3,5,6,7,8,8a-octahydroindolizine via RCM

Reagents:

-

(S)-2-Ethylpiperidine (Free base, from Protocol A)

-

Acryloyl chloride[2]

-

Grubbs Catalyst (2nd Generation)

-

Triethylamine (

) -

DCM (Anhydrous)

Workflow:

-

Acylation:

-

To a solution of (S)-2-ethylpiperidine (5 mmol) and

(6 mmol) in DCM (20 mL) at 0°C, add acryloyl chloride (5.5 mmol) dropwise. -

Stir for 2 hours at RT.

-

Quench with water, extract, and purify the N-acryloyl intermediate .

-

-

Ring-Closing Metathesis (RCM) Precursor Setup:

-

Note: The RCM approach typically requires a second alkene. A common variant uses allyl bromide alkylation followed by acryloyl chloride, or direct alkylation with a diene precursor.

-

Alternative Validated Pathway ( Alkylation-Cyclization):

-

React (S)-2-ethylpiperidine with 1-bromo-3-chloropropane to form N-(3-chloropropyl)-2-ethylpiperidine .

-

Cyclization: Treat with

(Mercuric acetate oxidation) followed by

-

-

Preferred Protocol (Alkylation/Cyclization):

-

N-Alkylation:

-

Mix (S)-2-ethylpiperidine (5 mmol), 1-bromo-3-chloropropane (5.5 mmol), and

(10 mmol) in Acetonitrile (30 mL). -

Reflux for 12 hours.

-

Filter and concentrate to yield the tertiary amine .

-

-

Cyclization (Polonovski Type):

-

Dissolve intermediate in MeOH/Water.

-

Oxidize the

-position (electrochemical or chemical oxidation) to the iminium ion. -

The pendant chain cyclizes to form the Indolizidine core.

-

Application II: Synthesis of NK1 Receptor Antagonist Libraries

NK1 antagonists (e.g., for anti-emetic or anti-depressant use) often feature a 2-substituted piperidine core decorated with urea or amide linkers.

Protocol C: Urea Library Generation

Target: (S)-1-(2-ethylpiperidin-1-yl)-3-arylureas

Reagents:

-

(S)-2-Ethylpiperidine (Free base)

-

Aryl Isocyanates (e.g., Phenyl isocyanate, 3,5-bis(trifluoromethyl)phenyl isocyanate)

-

THF (Anhydrous)

Step-by-Step:

-

Setup: Place (S)-2-ethylpiperidine (1.0 mmol) in a reaction vial with 2 mL anhydrous THF.

-

Addition: Add the Aryl Isocyanate (1.05 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 4 hours.

-

Workup:

-

Add polymer-supported trisamine scavenger (to remove excess isocyanate).

-

Filter and concentrate.

-

-